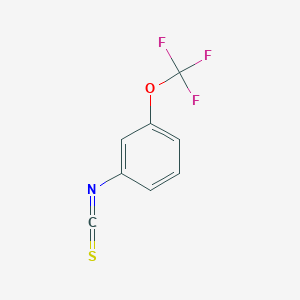
1,1,1,4,4,4-Hexafluoro-2-butanone
Übersicht
Beschreibung
1,1,1,4,4,4-Hexafluoro-2-butanone is a chemical compound from the group of fluorocarbons . It has the molecular formula C4H2F6O .
Synthesis Analysis
The synthesis of this compound involves a three-step reaction . The first step is the vapor-phase catalytic fluorination from hexachlorobutadiene to (E/Z)-2,3-dichlorohexafluoro-2-butene promoted by a Cr-based catalyst. The second step is the liquid-phase dechlorination reaction from (E/Z)-2,3-dichlorohexafluoro-2-butene to 1,1,1,4,4,4-hexafluoro-2-butyne with Zn in DMF. The third step is the gas-phase hydrogenation reaction from 1,1,1,4,4,4-hexafluoro-2-butyne to Z-HFO-1336mzz promoted by a Pd + Bi/PAF (porous aluminium fluoride) catalyst .Molecular Structure Analysis
The molecular structure of this compound consists of a carbon backbone with six fluorine atoms and one oxygen atom attached . The molecule has a molar mass of 180.048 Da .Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3, a boiling point of 35.2±35.0 °C at 760 mmHg, and a vapour pressure of 517.3±0.1 mmHg at 25°C . It has an enthalpy of vaporization of 28.0±3.0 kJ/mol and a flash point of -3.8±20.1 °C .Wissenschaftliche Forschungsanwendungen
Latent Perfluorobiacetyl Synthesis
- Application : A study by Kamitori (2000) presented 3-(dimethylhydrazono)-1,1,1,4,4,4-hexafluoro-2-butanone as a latent form of perfluorobiacetyl. This compound was used in the synthesis of various heterocyclic compounds like quinoxaline, pyrazine, and imidazole, which have applications in organic chemistry and materials science (Kamitori, 2000).
Spectroscopy and Structural Analysis
- Application : Evangelisti et al. (2011) studied the rotational spectrum of 1,1,1-trifluoro-2-butanone using chirped-pulse Fourier transform microwave spectroscopy. This research is significant for understanding the molecular structure and dynamics of such compounds, which is essential in fields like physical chemistry and materials science (Evangelisti, Sedo, & van Wijngaarden, 2011).
Novel Synthetic Routes
- Application : Zhang, Xiaoqing, and Quan (2016) developed a novel synthetic route for Z-1,1,1,4,4,4-hexafluoro-2-butene. This route includes vapor-phase catalytic fluorination, liquid-phase dechlorination, and gas-phase hydrogenation. Such synthetic routes are crucial for industrial production and have applications in chemical manufacturing and environmental science (Zhang, Xiaoqing, & Quan, 2016).
Metabolic Engineering for Chemical Production
- Application : Chen et al. (2015) demonstrated the metabolic engineering of Klebsiella pneumoniae for the production of 2-butanone from glucose. This approach is significant for the sustainable production of chemicals and has implications in biotechnology and green chemistry (Chen, Sun, Huang, Wu, & Liu, 2015).
Environmental and Industrial Applications
- Application : Hu et al. (2022) investigated the hydroxyl-initiated oxidation of Hexafluoro-2-butynein the presence of oxygen. This study is relevant for understanding the environmental impact and potential applications of hexafluoro-2-butyne in eco-friendly gases for plasma, refrigerants, and electrical insulation (Hu, Yu, Hou, & Wang, 2022).
Thermal Conductivity in Refrigerants
- Application : Mondal et al. (2021) focused on the thermal conductivity of trans-1,1,1,4,4,4-hexafluoro-2-butene (R1336mzz(E)), a novel HFO refrigerant. This research is important for the design and efficiency of heat pumps and organic Rankine cycles, highlighting the compound's potential in refrigeration technology (Mondal, Kariya, Tuhin, Miyoshi, & Miyara, 2021).
Stabilization of Carbonyliridium
- Application : Mortimer et al. (1973) explored the relative stabilities of adducts formed between hexafluoro-2-butyne and other compounds like tetrafluoroethylene with carbonyliridium complexes. This study contributes to the understanding of organometallic chemistry and the stability of these complexes (Mortimer, Mcnaughton, Burgess, Hacker, Kemmitt, Bruce, Shaw, & Stone, 1973).
Nucleophilic Reactions in Organic Synthesis
- Application : Kawa, Hamouda, and Ishikawa (1980) investigated the nucleophilic reactions of hexafluoro-1,2-epoxypropane with 1,2-bifunctional ethanes. This research is significant in organic synthesis, particularly in the preparation of various pentafluoropropionylated products (Kawa, Hamouda, & Ishikawa, 1980).
Applications in Biofuel Production
- Application : Hoppe et al. (2016) evaluated 2-butanone (methyl ethyl ketone – MEK) as a potential biofuel in spark ignition engines. This research is essential for the development of alternative, sustainable fuel sources (Hoppe, Burke, Thewes, Heufer, Kremer, & Pischinger, 2016)
Safety and Hazards
Zukünftige Richtungen
Hexafluoro-2-butene, more specifically (Z)-1,1,1,4,4,4-hexafluoro-2-butene, is an unsaturated, highly fluorinated hydrocarbon with multiple industrial uses . It has a very low 100-year global warming potential of 2 (carbon dioxide = 1) compared with 858 for HFC-245fa . It is relatively nontoxic and not flammable . These properties make it a promising candidate for future applications in various industries .
Wirkmechanismus
- Temperature and Pressure : HFO-1336mzz(Z) exhibits different evaporation characteristics under varying environmental conditions . Elevated temperature promotes droplet evaporation, but this effect weakens at high pressures. Increasing pressure enhances heat transfer via natural convection but inhibits molecular diffusion during evaporation.
Action Environment
Eigenschaften
IUPAC Name |
1,1,1,4,4,4-hexafluorobutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F6O/c5-3(6,7)1-2(11)4(8,9)10/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRTVISAIMBSMEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9075240 | |
| Record name | 3H,3H-Perfluoro-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9075240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
400-49-7 | |
| Record name | 2-Butanone, 1,1,1,4,4,4-hexafluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000400497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3H,3H-Perfluoro-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9075240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1352250.png)


![[1-(Benzenesulfonyl)piperidin-3-yl]methanol](/img/structure/B1352258.png)
![1-[4-[(4-Methylphenyl)methoxy]phenyl]ethanone](/img/structure/B1352264.png)


![4-methyl-N-[4-(2-phenylethynyl)phenyl]benzenecarboxamide](/img/structure/B1352268.png)



![Methyl 3-{4-[(mesitylsulfonyl)oxy]phenyl}acrylate](/img/structure/B1352277.png)
